Dibenzocyclooctyne-S-S-PEG3-Biotin

Description

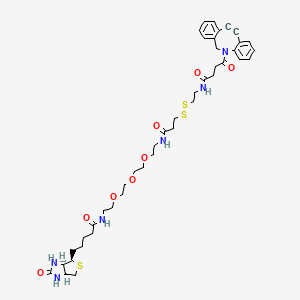

Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin, CAS: 1430408-09-5) is a multifunctional conjugate comprising four distinct components:

- Dibenzocyclooctyne (DBCO): A strained alkyne enabling copper-free "click chemistry" with azide-containing molecules, forming stable triazole linkages .

- Disulfide bond (S-S): A redox-sensitive linker cleavable under reducing conditions (e.g., intracellular glutathione), facilitating controlled drug release .

- PEG3 spacer: A triethylene glycol chain enhancing water solubility, reducing immunogenicity, and improving biocompatibility .

- Biotin: A vitamin derivative with high affinity for streptavidin/avidin, enabling targeted delivery and detection in assays .

This compound is widely used in drug delivery systems (e.g., PROTACs ), bioimaging, and biomaterial functionalization due to its dual reactivity (DBCO and biotin) and stimuli-responsive disulfide bond.

Properties

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGOGQIAYMKAS-POPPZWIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N6O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediate 2-(2-Pyridyl Disulfide) Ethylamine Hydrochloride

The initial step involves the reaction of 2-aminoethanethiol hydrochloride (compound 1) with 2,2’-dithiodipyridine in methanol. Under ambient conditions, the thiol group of 2-aminoethanethiol displaces one pyridyl group from 2,2’-dithiodipyridine, forming 2-(2-pyridyl disulfide) ethylamine hydrochloride (compound 2). This intermediate is isolated as a white solid after column chromatography, with a reported yield of 78%.

Key Reaction Parameters

| Reagent | Amount | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2,2’-Dithiodipyridine | 10 g (45.4 mmol) | Methanol | 25°C | 12 h |

| 2-Aminoethanethiol HCl | 4.91 g (43.2 mmol) | Methanol | 25°C | 12 h |

Formation of 3-[(2-Aminoethyl) Disulfide] Propionic Acid Hydrochloride

In the second step, mercaptopropionic acid is introduced to compound 2 in methanol. The thiol group of mercaptopropionic acid reacts with the remaining pyridyl disulfide moiety, yielding 3-[(2-aminoethyl) disulfide] propionic acid hydrochloride (compound 3). This grayish solid is purified via aqueous extraction and dichloromethane washing, achieving a yield of 82%.

Reaction Highlights

-

Stoichiometry : Equimolar amounts of compound 2 and mercaptopropionic acid ensure complete conversion.

-

Workup : Aqueous washing removes unreacted reagents, while dichloromethane eliminates hydrophobic byproducts.

Coupling with Dibenzocyclooctyne-Carboxyl

The third step activates the carboxyl group of dibenzocyclooctyne-carboxyl (compound 4) using pentafluorophenol and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. The activated ester subsequently reacts with compound 3 in the presence of triethylamine , forming dibenzocyclooctyne-disulfide-carboxyl (compound 5). This intermediate is isolated as a white solid with a purity >90% after chromatographic purification.

Mechanistic Insights

-

EDCI Role : Facilitates carbodiimide-mediated coupling by converting the carboxyl group into an reactive O-acylisourea intermediate.

-

Pentafluorophenol : Enhances ester stability, improving reaction efficiency.

Final Coupling with Biotin-PEG3-Amine

The final step involves the conjugation of compound 5 with biotin-PEG3-amine (compound 7). Similar activation using EDCI and pentafluorophenol precedes the nucleophilic attack by the amine group of biotin-PEG3-amine. The resulting product, DBCO-S-S-PEG3-Biotin (compound 6), is purified via column chromatography, yielding a white solid with >95% purity.

Critical Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | EDCI |

| Base | Triethylamine |

| Reaction Time | 24 h |

Reaction Mechanisms and Conditions

The synthesis leverages two primary reactions: disulfide exchange and carbodiimide-mediated coupling .

Disulfide Exchange Mechanism

In steps 1 and 2, the pyridyl disulfide group undergoes nucleophilic substitution by thiols, releasing pyridine-2-thione as a byproduct. This reaction is reversible but driven to completion by the excess of 2-aminoethanethiol and mercaptopropionic acid.

Carbodiimide-Mediated Amide Bond Formation

EDCI activates carboxyl groups into O-acylisourea intermediates, which react with amines to form stable amide bonds. The use of pentafluorophenol stabilizes the activated ester, reducing side reactions such as hydrolysis.

Optimization of Synthesis Parameters

Solvent Selection

Methanol and dichloromethane are preferred for their ability to dissolve both polar and nonpolar reactants. Methanol’s protic nature facilitates thiol-disulfide exchanges, while dichloromethane’s aprotic environment favors carbodiimide coupling.

Temperature and Time

Room temperature (25°C) is maintained throughout to prevent thermal degradation of sensitive groups like DBCO. Extended reaction times (12–24 h) ensure near-quantitative conversions.

Purification Strategies

-

Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane remove unreacted starting materials.

-

Aqueous Extraction : Efficiently isolates hydrophilic intermediates like compound 3.

Characterization and Quality Control

Analytical Techniques

Stability Assessment

The disulfide bond’s susceptibility to reducing agents (e.g., DTT, TCEP) is validated via cleavage assays. Incubation with 10 mM DTT at 37°C for 1 h results in complete biotin release, confirming reversible functionality.

Applications in Bioconjugation and Drug Delivery

DBCO-S-S-PEG3-Biotin’s unique design enables:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The disulfide bond can undergo nucleophilic substitution reactions, leading to the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Thiolates or other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiol derivatives, each of which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and protein functions.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the formation of covalent bonds with active site residues in enzymes or receptors. The hexahydrothieno[3,4-d]imidazole core plays a crucial role in stabilizing these interactions, while the functional groups modulate the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural and functional differences between DBCO-S-S-PEG3-Biotin and its analogues:

*Estimated based on PEG chain length and functional groups.

Key Observations:

- Cleavability: Compounds lacking disulfide bonds (e.g., DBCO-PEG8-Biotin) are non-responsive to redox environments, making them unsuitable for controlled-release applications .

- Functional Groups : Biotin-PEG4-SS-Alkyne replaces DBCO with an alkyne, restricting its use to copper-catalyzed click chemistry, which may introduce cytotoxicity .

Physicochemical Properties

- Solubility: DBCO-S-S-PEG3-Biotin exhibits superior water solubility (≥10 mg/mL) compared to non-PEGylated analogues like Biotin-SS-NHS ester .

- Stability : The disulfide bond in DBCO-S-S-PEG3-Biotin remains intact in circulation (oxidized environments) but cleaves rapidly in intracellular compartments (reducing conditions) .

- LogP : A LogP of 3.12 indicates moderate hydrophobicity, balanced by the PEG3 spacer for enhanced biodistribution .

Biological Activity

Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin) is a specialized bioconjugation reagent that plays a significant role in bioorthogonal chemistry. Its unique structure, which includes a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a biotin group linked via a disulfide bond, enables its application in various biological contexts. This article delves into the biological activity of DBCO-S-S-PEG3-Biotin, highlighting its mechanisms, applications, and relevant research findings.

Bioorthogonal Chemistry : DBCO-S-S-PEG3-Biotin primarily functions through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for the selective attachment of biotin to azide-containing biomolecules under mild conditions, minimizing cytotoxicity and preserving the biological integrity of the target molecules.

Disulfide Bond Cleavage : The presence of the disulfide bond in DBCO-S-S-PEG3-Biotin is crucial for its functionality. This bond can be cleaved by reducing agents such as dithiothreitol (DTT), enabling the controlled release of biotin from the conjugate. This feature is particularly beneficial for applications requiring reversible labeling or targeted drug delivery.

Biological Applications

DBCO-S-S-PEG3-Biotin has been employed in various biological and medical research applications:

- Protein Labeling : The compound is widely used for biotinylating proteins, facilitating their detection and purification through streptavidin-based methods. This is essential in studies of protein-protein interactions and cellular dynamics.

- Live-Cell Imaging : Due to its bioorthogonal reactivity, DBCO-S-S-PEG3-Biotin is suitable for live-cell imaging, allowing researchers to track biomolecules in real-time without disrupting native biological processes.

- Targeted Drug Delivery : The compound's ability to selectively label and modify biomolecules makes it a valuable tool in developing targeted drug delivery systems. By conjugating therapeutic agents with DBCO-S-S-PEG3-Biotin, researchers can enhance the specificity and efficacy of treatments.

Research Findings

Recent studies have highlighted the effectiveness of DBCO-S-S-PEG3-Biotin in various experimental setups:

- Microbial Community Analysis : In a study examining microbial communities, DBCO-S-S-PEG3-Biotin was utilized to enrich specific populations by labeling active members within complex environments. This demonstrated its utility in ecological and environmental microbiology .

- Biochemical Pathway Studies : Research has shown that DBCO-S-S-PEG3-Biotin can influence biochemical pathways by enabling the tracking of signaling molecules and cellular responses. This capability is vital for understanding cellular metabolism and gene expression.

Comparative Analysis

To better understand the unique aspects of DBCO-S-S-PEG3-Biotin, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biotin-PEG3-Azide | Contains an azide group | Primarily used for copper-catalyzed click reactions |

| Azide-PEG3-Biotin | Similar PEG spacer but lacks disulfide | No cleavage under reducing conditions |

| Dibenzocyclooctyne-PEG4-Biotin | Longer PEG chain with DBCO | Different solubility and steric properties |

| Biotin-PEG8-Azide | Longer PEG chain with an azide | Provides enhanced flexibility but less specificity |

The distinctiveness of DBCO-S-S-PEG3-Biotin lies in its combination of copper-free click chemistry capability with a cleavable disulfide bond, making it particularly valuable for applications that require precise timing and specificity in biomolecule interactions.

Q & A

Q. How should experimental conditions be optimized for DBCO-S-S-PEG3-Biotin in biomolecule conjugation?

- Methodological Answer : To conjugate DBCO-S-S-PEG3-Biotin with azide-functionalized molecules, use copper-free click chemistry under physiological conditions (pH 7.4, 25°C). Purify the product via size-exclusion chromatography or dialysis to remove unreacted components. Validate conjugation efficiency using MALDI-TOF mass spectrometry or HPLC with UV detection at 280 nm (for biotin) and 309 nm (for DBCO absorbance) . For streptavidin-binding validation, perform a pull-down assay followed by SDS-PAGE or Western blot .

Q. What are the optimal storage and handling protocols to maintain compound stability?

- Methodological Answer : Store lyophilized DBCO-S-S-PEG3-Biotin at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials. For aqueous solutions, prepare fresh and use within 24 hours. Monitor degradation via TLC (retention factor changes) or LC-MS for disulfide bond cleavage or DBCO ring-opening .

Q. How can researchers ensure reproducibility in DBCO-azide conjugation experiments?

- Methodological Answer : Standardize molar ratios (e.g., 1:1.2 DBCO:azide) and reaction times (typically 2–4 hours). Include negative controls (e.g., azide-free reactions) to confirm specificity. Use quantitative techniques like fluorescence quenching (if using fluorophore-labeled azides) or streptavidin-HRP assays to measure biotin incorporation .

Advanced Research Questions

Q. How can data discrepancies in disulfide cleavage efficiency be systematically addressed?

- Methodological Answer : Disulfide cleavage efficiency depends on reductant type (e.g., TCEP vs. DTT), concentration (1–10 mM), and incubation time (30–120 minutes). Use Ellman’s assay to quantify free thiols post-reduction. Compare cleavage kinetics under simulated physiological (e.g., 10 mM glutathione, pH 5.5) vs. non-physiological conditions. Validate using SDS-PAGE with reducing/non-reducing buffers or SEC-MALS to detect molecular weight shifts .

Q. What strategies enable real-time tracking of DBCO-S-S-PEG3-Biotin in drug delivery systems?

- Methodological Answer : Incorporate fluorophores (e.g., Cy5) into the azide-functionalized payload for fluorescence tracking. For in vivo studies, use biotin-streptavidin proximity ligation assays (PLA) to localize the compound. Alternatively, employ surface plasmon resonance (SPR) to monitor binding kinetics in real time . For redox-sensitive release, use Förster resonance energy transfer (FRET) pairs flanking the disulfide bond .

Q. How do DBCO reaction kinetics vary with structurally diverse azide substrates?

- Methodological Answer : Perform kinetic studies using stopped-flow spectroscopy or NMR to measure rate constants (k) for DBCO-azide cycloaddition. Compare steric effects (e.g., small molecules vs. proteins) and electronic effects (e.g., aryl vs. alkyl azides). For slow reactions (<1 M⁻¹s⁻¹), optimize with microwave-assisted synthesis (50°C, 15 minutes) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.